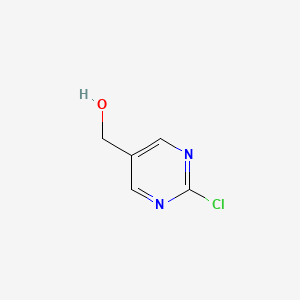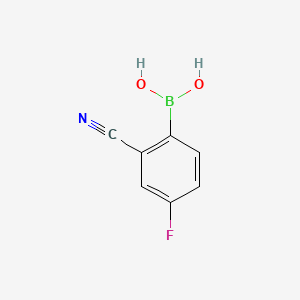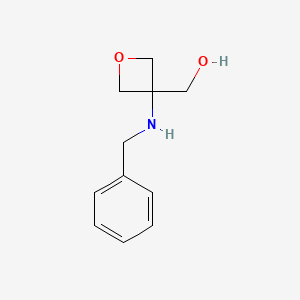
(3-(Benzylamino)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Benzylamino)oxetan-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of oxetane derivatives, such as “(3-(Benzylamino)oxetan-3-yl)methanol”, has been a topic of interest in recent years. The four-membered oxetane ring is known for its contrasting behaviors: its stability in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . Various methods have been developed to synthesize oxetane-containing compounds .Molecular Structure Analysis
The molecular structure of “(3-(Benzylamino)oxetan-3-yl)methanol” consists of an oxetane ring, a benzylamino group, and a methanol group . The oxetane ring is a four-membered cyclic ether, which is known for its stability and reactivity .Chemical Reactions Analysis
Oxetanes, including “(3-(Benzylamino)oxetan-3-yl)methanol”, are known for their propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
“(3-(Benzylamino)oxetan-3-yl)methanol” has a molecular weight of 193.246. More detailed physical and chemical properties are not available in the retrieved sources .Applications De Recherche Scientifique
Synthesis and Drug Development
(3-(Benzylamino)oxetan-3-yl)methanol derivatives are recognized for their potential in synthesizing structurally diverse compounds with pharmaceutical relevance. For instance, a study explored the synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives using 3-oxetan-3-tert-butylsulfinimine and substituted aromatic amines. The resultant diaminooxetane derivatives are considered valuable as bioisosteric alternatives to isopropylidenediamines and urea derivatives, which hold promise for future drug discovery (Ugale & Gholap, 2017).
Enzymatic Reaction Mimicry
Research has also leveraged the chemistry of benzylamine derivatives to mimic enzymatic reactions, specifically the oxidation of amines by quinone cofactors. A study highlighted the efficient catalysis of benzylamine autorecycling oxidation by quinonoid model cofactors, underlining the potential of these reactions in understanding and replicating enzymatic processes (Largeron & Fleury, 2000).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of (3-(Benzylamino)oxetan-3-yl)methanol are involved in facilitating complex reactions and creating novel materials. For example, one study described the creation of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex acts as a potent catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and high compatibility with free amino groups, marking its significance in the field of catalysis (Ozcubukcu et al., 2009).
Orientations Futures
The future directions for the research and application of “(3-(Benzylamino)oxetan-3-yl)methanol” and similar oxetane derivatives are promising. Their unique properties make them attractive motifs for an ever-increasing range of applications in the chemical sciences . The development of novel methods for oxetane synthesis and incorporation, as well as the utilization of the reactivity of oxetanes in the synthesis of complex molecules, are areas of ongoing research .
Propriétés
IUPAC Name |
[3-(benzylamino)oxetan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-7-11(8-14-9-11)12-6-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZCEIWWDXJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzylamino)oxetan-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

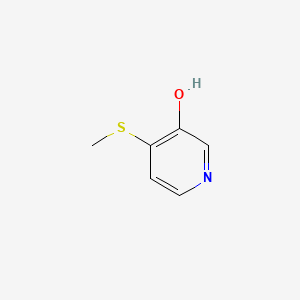
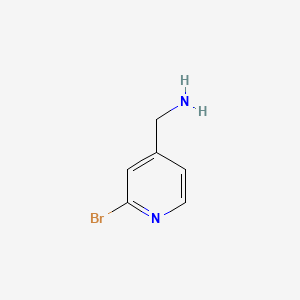
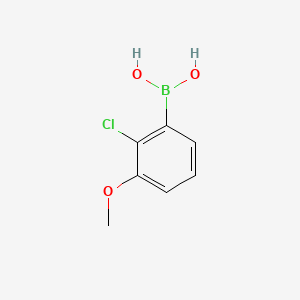
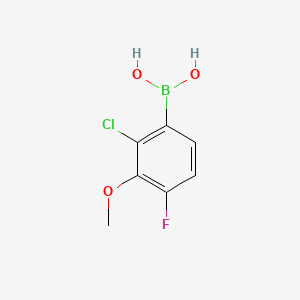
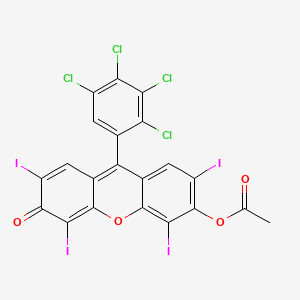
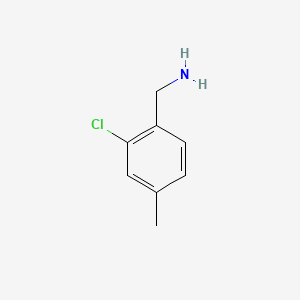
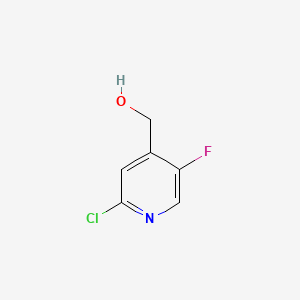
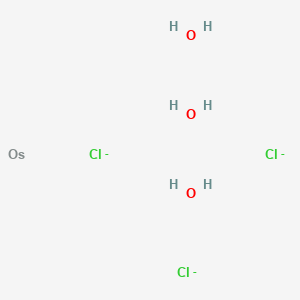
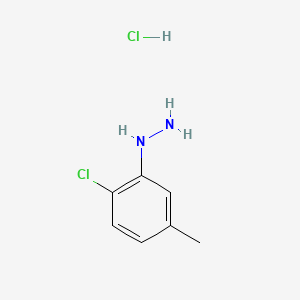
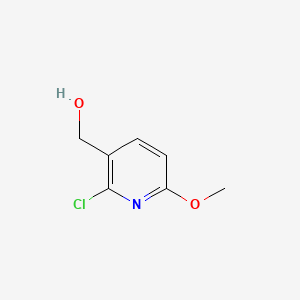
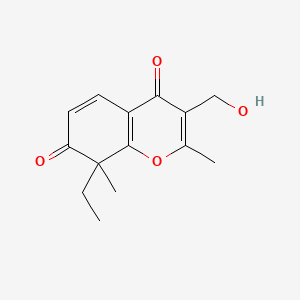
![Triazole-[13C2,15N2]](/img/structure/B591557.png)
